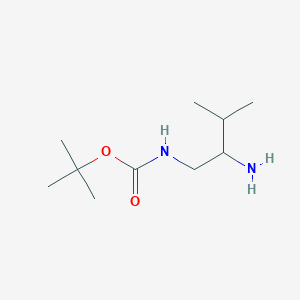

N-Boc-(2-amino-3-methylbutyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAMFTBALAAREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Tert Butyloxycarbonyl Boc Protected Amines As Key Intermediates in Organic Chemistry

In the intricate world of organic chemistry, the synthesis of complex molecules often requires a strategic approach to control the reactivity of various functional groups. The tert-Butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, playing a crucial role in preventing unwanted side reactions during multi-step syntheses. wikipedia.orgproprep.comyoutube.com The Boc group is valued for its stability under a wide range of reaction conditions, including those that are basic or involve nucleophiles, yet it can be readily removed under specific acidic conditions. wikipedia.orgorganic-chemistry.orgnih.gov This "on-off" capability allows chemists to selectively unmask the amine functionality at the desired stage of a synthetic sequence.

The introduction of the Boc group, a process known as N-tert-butyloxycarbonylation, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org This reaction can be performed under various conditions, including in aqueous environments or with the assistance of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The removal of the Boc group, or deprotection, is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or hydrochloric acid in methanol (B129727). wikipedia.orglibretexts.org

The strategic use of the Boc protecting group is particularly prominent in peptide synthesis. proprep.comnih.govcreative-peptides.com By temporarily blocking the amino group of one amino acid, chemists can facilitate the formation of a peptide bond with the carboxyl group of another amino acid in a controlled manner. proprep.comyoutube.com This prevents the amino acid from reacting with itself and ensures the correct sequence of amino acids in the resulting peptide chain. The development of various protecting groups, including Boc, has been instrumental in advancing the field of peptide and medicinal chemistry. creative-peptides.com

Significance of the Chiral 2 Amino 3 Methylbutyl Moiety As a Foundational Synthon

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. The 2-amino-3-methylbutyl moiety, derived from the naturally occurring amino acid L-valine, is a valuable chiral building block, or synthon, in asymmetric synthesis. chemscene.comyoutube.com Its defined stereochemistry allows for the construction of enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals and other bioactive molecules. acs.orgmdpi.comresearchgate.net

The use of chiral synthons like the 2-amino-3-methylbutyl group is a powerful strategy for introducing a specific stereocenter into a target molecule. This approach is often more efficient and reliable than attempting to create the desired stereochemistry through other methods, such as asymmetric catalysis, although both are important tools in modern organic synthesis. acs.orgrsc.orgnih.gov The incorporation of this valine-derived moiety can impart specific conformational properties to the final product, influencing its interaction with biological targets such as enzymes and receptors. acs.org The synthesis of unnatural amino acids and their derivatives, often incorporating chiral synthons, is an active area of research aimed at developing novel therapeutic agents. rsc.orgrsc.orgnih.gov

Overview of Academic Research Directions for N Boc 2 Amino 3 Methylbutyl Amine Cas: 1117693 61 4

Direct N-Boc Protection Strategies for Amino Groups

The direct introduction of a Boc group onto an amine is a common transformation in organic synthesis. This can be achieved through various methods, ranging from classical approaches to more modern, catalyst-mediated and environmentally benign procedures.

Classical tert-Butyloxycarbonylation Reagents and Conditions

The most common and classical method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (B1257347), often referred to as Boc-anhydride ((Boc)₂O). nih.gov This reagent is widely used due to its commercial availability and ease of handling. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to enhance the nucleophilicity of the amine. sigmaaldrich.com

Common bases employed include sodium hydroxide, sodium bicarbonate, and 4-(dimethylamino)pyridine (DMAP). sigmaaldrich.com The choice of solvent is flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and aqueous mixtures being frequently used. nih.govsigmaaldrich.com While effective, these classical methods can sometimes be associated with the formation of side products like isocyanates or urea (B33335) derivatives. nih.gov

A highly relevant and efficient method for the synthesis of N-Boc protected secondary amines, such as this compound, is through a one-pot tandem direct reductive amination followed by N-Boc protection. nih.govnih.gov This procedure eliminates the common issue of over-alkylation, which can lead to tertiary amine byproducts. nih.gov The process typically involves the reaction of an aldehyde with a primary amine to form an imine intermediate in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.govsyr.edu The subsequent addition of (Boc)₂O allows for the direct protection of the newly formed secondary amine in the same reaction vessel. nih.gov

For the synthesis of this compound, this would plausibly involve the reductive amination of an appropriate aldehyde with a protected valinamine derivative, or vice versa. The general conditions for such a tandem procedure are outlined in the table below.

| Reagents & Conditions | Role | Reference |

| Aldehyde (1 mmol) & Amine (1 mmol) | Starting Materials | nih.gov |

| Triethylamine (B128534) (2.5 mmol) | Base | nih.gov |

| Dichloromethane (CH₂Cl₂) | Solvent | nih.gov |

| Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) | Boc-protecting agent | nih.gov |

| Sodium triacetoxyborohydride (STAB) (2 mmol) | Reducing agent | nih.gov |

| Room Temperature | Reaction Temperature | nih.gov |

Catalyst-Mediated Approaches in N-Boc Protection

To improve efficiency, selectivity, and reaction conditions, various catalysts have been developed for N-Boc protection. These catalysts can activate either the amine or the (Boc)₂O, facilitating the reaction under milder conditions and often with improved yields.

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. In N-Boc protection, certain ionic liquids can act as efficient catalysts. For instance, protic ionic liquids like 1,1,3,3-tetramethylguanidinium acetate (B1210297) can catalyze the N-Boc protection of various amines with (Boc)₂O under solvent-free conditions at room temperature. This method has been shown to be highly chemoselective, avoiding common side reactions.

Another example is the use of the Brønsted acidic ionic liquid 1-methylimidazolium (B8483265) tetrafluoroborate, which also catalyzes the efficient and chemoselective N-Boc protection of a wide range of amines. orgsyn.org The use of ionic liquids offers advantages in terms of both homogeneous and heterogeneous catalysis, providing high product yields and ease of product separation. orgsyn.org

| Ionic Liquid Catalyst | Substrate Scope | Conditions | Yield | Reference |

| [TPA][Pro] | Primary, secondary, benzylic, and aryl amines | Room temperature, catalyst-free | Excellent | orgsyn.org |

| 1-methylimidazolium tetrafluoroborate | Aliphatic, aromatic, and heteroaromatic amines | Solvent-free | Excellent | orgsyn.org |

| 1,1,3,3-tetramethylguanidinium acetate (10 mol%) | Aryl, aliphatic, and heterocyclic amines | Solvent-free, ambient temperature | High | orgsyn.org |

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration and can often be reused, making the process more economical and environmentally friendly. For N-Boc protection, several solid-supported catalysts have been reported.

Silica-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have been demonstrated as highly efficient, inexpensive, and reusable catalysts for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. nih.gov Similarly, sulfonic acid-functionalized silica serves as an effective heterogeneous recyclable catalyst for the highly chemoselective Boc protection of amines. nih.gov Amberlyst-15, a strongly acidic ion-exchange resin, has also been employed as a heterogeneous reusable catalyst for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides in ethanol. orgsyn.org

| Heterogeneous Catalyst | Conditions | Substrate Scope | Yield | Reference |

| Sulfonic acid-functionalized silica | Solvent-free, room temperature | Amines | High | nih.gov |

| HClO₄–SiO₂ | Solvent-free, room temperature | Amines | Excellent | nih.gov |

| Amberlyst-15 | Ethanol, room temperature | Amines, amino acids, peptides | Excellent | orgsyn.org |

| Yttria-Zirconia | Acetonitrile, room temperature | Aromatic and aliphatic amines | Excellent | orgsyn.org |

Green Chemistry Approaches to N-Boc Protection

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly protocols for N-Boc protection, primarily by minimizing the use of hazardous organic solvents.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be a highly effective and chemoselective method. nih.gov This approach works well for a variety of amines, including chiral amines and esters of α-amino acids, yielding optically pure N-Boc derivatives without the formation of common byproducts. nih.gov

The reaction can be performed in a water-acetone mixture at room temperature, providing excellent yields in short reaction times. nih.gov This water-mediated protocol represents a significant improvement over traditional methods that often require anhydrous conditions and organic solvents. The absence of any acid or base catalyst further enhances the environmental friendliness of this procedure. nih.gov The simple work-up typically involves extraction with an organic solvent, followed by drying and concentration. nih.gov

| Reaction Conditions | Substrate Scope | Key Features | Yield | Reference |

| Water:acetone (95:5), room temperature | Structurally diverse amines, amino esters | Catalyst-free, eco-friendly, no side reactions | Excellent | nih.gov |

| Water, room temperature | Amines | Catalyst-free, chemoselective | Good to excellent | nih.gov |

Solvent-Free Methods

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the context of amine synthesis, mechanochemistry, particularly using a ball mill, has emerged as a powerful technique.

Research has demonstrated that the use of a planetary ball mill can facilitate the solvent-free addition of amines to various alkynes, achieving quantitative conversion in minutes without the need for a catalyst or base. organic-chemistry.org This method, which can be enhanced by a grinding auxiliary like fused quartz sand, leverages mechanical energy for efficient reactions. organic-chemistry.org While direct synthesis of this compound using this specific method is not explicitly detailed, the principle is applicable. For instance, a practical solvent-free reductive amination has been reported for producing C₂-symmetrical secondary amines from α-ethylbenzylamine. sigmaaldrich.com Comparative studies show that solvent-free reactions conducted in a standard flask often result in lower conversion rates and selectivity compared to ball milling, underscoring the advantage of the mechanochemical approach. organic-chemistry.org These findings highlight the potential for developing a clean and efficient solvent-free synthesis for the target compound and its derivatives.

De Novo Synthesis Routes to the this compound Scaffold

De novo synthesis provides a direct path to the target molecule from simpler, readily available starting materials. Key strategies include the construction of the carbon-nitrogen framework via reductive amination and the modification of basic amino acid structures.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com This method is highly versatile for creating primary, secondary, and tertiary amines. youtube.com

A particularly effective modern variation is the one-pot tandem direct reductive amination (DRA) combined with N-Boc protection. nih.govnih.gov This procedure efficiently synthesizes N-Boc protected secondary amines from aldehydes and primary amines using a system of di-tert-butyl dicarbonate ((Boc)₂O) and a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.govnih.gov The in-situ trapping of the newly formed secondary amine with (Boc)₂O prevents common side reactions such as overalkylation to tertiary amines. nih.gov

The general procedure involves stirring the aldehyde and amine in a solvent like dichloromethane (CH₂Cl₂), followed by the addition of (Boc)₂O and the borohydride (B1222165) reducing agent. nih.gov This approach is notable for its high yields, step-economy, and use of well-tolerated reaction conditions. nih.gov

Table 1: Reagents for One-Pot Reductive Amination and N-Boc Protection

| Component | Reagent/Compound | Function | Reference |

|---|---|---|---|

| Carbonyl Source | Aldehyde or Ketone | Forms the backbone of the new amine | youtube.comnih.gov |

| Amine Source | Primary Amine | Provides the nitrogen for the new amine | nih.govnih.gov |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Reduces the intermediate imine to an amine | nih.govnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls | masterorganicchemistry.comyoutube.com | |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Protects the newly formed secondary amine | nih.govnih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium | nih.gov |

This interactive table summarizes the key components used in the tandem direct reductive amination/N-Boc protection strategy.

The target compound, this compound, is structurally derived from the essential amino acid L-valine. wikipedia.orgontosight.ai Therefore, a logical synthetic approach involves the modification of valine or its derivatives. The synthesis of racemic valine itself can be achieved through the bromination of isovaleric acid, followed by amination. wikipedia.orgchemicalbook.com

More complex derivatives are built upon this fundamental structure. A general and efficient strategy for creating N-Boc-β³-amino acid methyl esters from α-amino acids has been developed, showcasing a two-carbon elongation via a Wittig-type reaction. rsc.orgnih.gov This method avoids hazardous reagents and provides a pathway to valuable β³-amino acid building blocks, which are important in peptidomimetics. rsc.orgnih.govnih.gov While this specific example leads to a β-amino acid, the underlying principle of modifying a readily available amino acid scaffold is directly relevant. The synthesis could involve, for example, the reduction of the carboxylic acid moiety of N-Boc-valine to an alcohol, followed by conversion to an amine, to yield the desired 1,2-diamine structure.

Stereoselective Synthesis of Enantiopure 2-Amino-3-methylbutyl Derivatives

For many pharmaceutical applications, obtaining a single, specific stereoisomer of a chiral molecule is crucial. sigmaaldrich.com This requires the use of stereoselective synthesis methods, such as those employing chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

Commonly used auxiliaries are derived from natural sources like camphor, amino acids (e.g., forming oxazolidinones), and carbohydrates. numberanalytics.com The effectiveness of an auxiliary depends on its ability to create a rigid and sterically defined environment that favors attack from one direction. numberanalytics.com For instance, amino acid-derived auxiliaries are widely used in asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com In the context of synthesizing derivatives of 2-amino-3-methylbutane, a chiral auxiliary derived from L-valine itself could be used to control the formation of a second stereocenter, for example, in an aldol or cycloaddition reaction. acs.org

Table 2: Common Types of Chiral Auxiliaries

| Auxiliary Type | Examples | Typical Applications | Reference |

|---|---|---|---|

| Camphor-derived | Camphor, Camphorsulfonamides | Diels-Alder reactions, Aldol reactions | numberanalytics.com |

| Amino acid-derived | Oxazolidinones, Imidazolidinones | Asymmetric alkylations, Aldol reactions | numberanalytics.com |

| Carbohydrate-derived | Sugar-derived auxiliaries | Cycloadditions, Asymmetric hydrogenations | numberanalytics.com |

This interactive table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric catalysis offers a highly efficient route to enantiopure compounds, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer. Transition metal catalysis and organocatalysis are two powerful pillars of this field.

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is a direct and efficient method for preparing α-chiral amines. nih.govacs.org This approach has seen significant advances through the development of novel chiral phosphorus ligands and metal complexes (often based on iridium or ruthenium) that can achieve excellent enantioselectivities. nih.govacs.org The synthesis of the chiral 2-amino-3-methylbutyl scaffold could be achieved by the asymmetric hydrogenation of a corresponding prochiral imine.

Organocatalysis, which uses small organic molecules as catalysts, provides a complementary approach. For instance, chiral Brønsted acids or chiral aldehydes can catalyze the asymmetric formation of C-C and C-N bonds. wikipedia.orgnih.govrsc.org The Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and an aldehyde, can be rendered highly enantioselective using chiral metal catalysts (e.g., zinc, copper, cobalt) or organocatalysts like quinine (B1679958) derivatives. wikipedia.org The resulting β-nitro alcohol can then be reduced to a β-amino alcohol, a key intermediate for vicinal diamines like the 2-amino-3-methylbutyl scaffold.

Biocatalytic Transformations for Chiral Amino Alcohols and Amines

Biocatalytic transformations have emerged as powerful and sustainable tools for the synthesis of chiral molecules, including the amino alcohol and amine precursors of this compound. These enzymatic methods offer high stereoselectivity under mild reaction conditions, often circumventing the need for complex protection and deprotection steps or the use of toxic heavy metal catalysts common in traditional organic synthesis. rsc.orggoogle.com The primary enzymes utilized in this field are transaminases and dehydrogenases, which can be engineered and optimized for specific substrates and desired stereochemical outcomes. nih.govnih.gov

Amine transaminases (ATAs), which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor. nih.govnih.gov This method is highly effective for producing optically pure chiral amines. rsc.orgnih.gov The industrial application of ATAs has been notably demonstrated in the synthesis of sitagliptin, an antidiabetic drug, showcasing the scalability and efficiency of biocatalysis. nih.govnih.gov Challenges such as unfavorable thermodynamic equilibria are often addressed by using "smart" amine donors, like lysine, which cyclizes after transamination, driving the reaction forward. nih.gov Furthermore, protein engineering and directed evolution have been extensively used to broaden the substrate scope of wild-type transaminases, enabling the synthesis of bulky chiral amines that were previously difficult to access. nih.govnih.gov

Amine dehydrogenases (AmDHs) provide another crucial route, catalyzing the reductive amination of ketones using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govnih.gov Similar to transaminases, AmDHs have been engineered from amino acid dehydrogenases to accept a wider range of ketone substrates. nih.gov These engineered enzymes have shown remarkable efficiency in synthesizing chiral amines and vicinal amino alcohols with high enantiomeric excess (>99% ee). nih.govresearchgate.net The regeneration of the expensive NAD(P)H cofactor is a critical aspect of process viability, often achieved by coupling the primary reaction with a dehydrogenase enzyme like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govnih.gov

Multi-enzyme cascade reactions represent an advanced strategy, combining several biocatalytic steps in a single pot to produce complex molecules from simple starting materials. acs.orgresearchgate.net These cascades improve process efficiency by minimizing intermediate purification steps and reducing waste. researchgate.net For instance, a one-pot, two-step deracemization process using a combination of an (S)-selective transaminase and an (R)-selective amine dehydrogenase can convert a racemic amine into a single enantiomer with high purity. acs.org Similarly, cascade reactions have been designed to produce chiral 1,2-amino alcohols from alkenes or aldehydes, demonstrating the versatility of biocatalysis in creating multiple stereocenters. google.comresearchgate.net

The following tables summarize key research findings in the biocatalytic synthesis of chiral amines and amino alcohols, highlighting the diversity of enzymes and substrates employed.

Table 1: Selected Biocatalytic Transformations Using Transaminases (ATA)

| Enzyme Source/Variant | Substrate | Amine Donor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Vibrio fluvialis JS17 ω-TA | (-)-Menthone | (S)-α-Methylbenzylamine | (+)-Neomenthylamine | 47 | >99 | nih.gov |

| Engineered ATA | Prositagliptin Ketone | Isopropylamine | Chiral Amine for Sitagliptin | N/A | High | nih.gov |

| Wild-Type TA Panel | Various β-Keto Esters | Lysine | β-Branched Arylalanines | High | High | nih.gov |

Table 2: Selected Biocatalytic Transformations Using Dehydrogenases (DH)

| Enzyme Type & Source | Substrate | Product | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Engineered AmDH | α-Hydroxy Ketones | (S)-Vicinal Amino Alcohols | N/A | up to 99 | >99 | researchgate.net |

| Engineered LeuDH (L-AmDH) | 2-Methylbutanone | (R)-2-Methylbutylamine | GDH/FDH | 92.5 | 99.8 | nih.gov |

| Recombinant LeuDH (T. intermedius) | Ketoacid | Amino Acid for Saxagliptin | FDH (Pichia pastoris) | >95 | >99.5 | nih.gov |

These biocatalytic methods provide a robust platform for the synthesis of chiral building blocks like (2-amino-3-methylbutyl)amine, the core of the target molecule. The subsequent N-Boc protection is typically achieved through a standard chemical step following the enzymatic synthesis and purification of the chiral amine. nih.gov The continuous development in enzyme discovery, protein engineering, and process optimization promises even more efficient and scalable biocatalytic routes for complex chiral molecules in the future. nih.gov

Foundational Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis is fundamentally rooted in its identity as a chiral 1,2-diamine. Chiral vicinal diamines are a privileged class of compounds, widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. rsc.orgprinceton.edu The presence of a stereogenic center in this compound allows for the transfer of chiral information during a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

The Boc protecting group plays a crucial role in differentiating the two amine functionalities. The less hindered primary amine can selectively engage in reactions, while the Boc-protected amine remains unreactive under many conditions. This orthogonality allows for sequential and controlled functionalization of the diamine. For instance, the free primary amine can be readily acylated, alkylated, or used in the formation of imines, while the Boc-protected amine can be deprotected at a later stage to enable further transformations. This controlled reactivity is essential for the stepwise construction of complex molecules with multiple stereocenters.

The valine-derived isopropyl group provides steric bulk that can influence the facial selectivity of reactions occurring at or near the chiral center. This steric hindrance can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. This principle is a cornerstone of asymmetric synthesis and is effectively leveraged when using this compound as a chiral building block.

Integration into Complex Molecular Architectures

The unique structural and stereochemical features of this compound make it an ideal starting material for the synthesis of a variety of complex and biologically relevant molecules.

Construction of Nitrogen-Containing Heterocycles (e.g., Piperidines, Oxindoles)

Nitrogen-containing heterocycles, such as piperidines and oxindoles, are ubiquitous scaffolds in pharmaceuticals and natural products. The asymmetric synthesis of these heterocycles is of significant interest, and chiral building blocks like this compound can play a pivotal role.

Piperidines: The synthesis of substituted piperidines often involves the cyclization of an acyclic precursor containing an amine and a suitable leaving group or a reactive functional group. Chiral amines can be used to induce stereoselectivity in these cyclization reactions. nih.govnih.gov For example, a strategy for the asymmetric synthesis of substituted NH-piperidines utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. nih.govnih.gov Although a direct example using this compound is not explicitly detailed in the provided literature, its structural similarity to other chiral amines suggests its potential applicability in such transformations. The chiral center of the valine-derived moiety could effectively control the stereochemistry of the newly formed stereocenters in the piperidine (B6355638) ring.

Oxindoles: Chiral oxindoles are important motifs in medicinal chemistry. nih.gov Asymmetric Mannich reactions of 3-substituted oxindoles with in situ generated N-Boc-protected aldimines, catalyzed by chiral bifunctional thiourea–tertiary amine catalysts, have been developed for the synthesis of vicinal oxindole (B195798)–diamines. nih.gov While this example focuses on the use of a chiral catalyst, the incorporation of a chiral amine building block like this compound into the reaction scheme could provide an alternative or complementary approach to achieving high stereoselectivity. The inherent chirality of the diamine could direct the diastereoselective addition to the oxindole scaffold.

Assembly of Peptidomimetics and Pseudo-peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability towards enzymatic degradation and better oral bioavailability. Chiral amino acids and their derivatives are fundamental building blocks in the synthesis of peptidomimetics. nih.govunibo.it

Utilization in Natural Product Synthesis (e.g., Sedum Alkaloids, Anabasine (B190304), Bortezomib (B1684674) Intermediates)

The synthesis of natural products often represents a significant challenge in organic chemistry, and chiral building blocks are indispensable for achieving the desired stereochemical complexity.

Sedum Alkaloids: A formal synthesis of Sedum alkaloids has been demonstrated using N-Boc-β³-amino acid methyl esters, which can be derived from α-amino acids. princeton.edunih.gov These alkaloids, such as sedridine (B1197322) and allosedridine, are piperidine derivatives. acs.org The synthesis of these natural products often involves the stereocontrolled formation of the piperidine ring, and the use of chiral precursors derived from amino acids is a common strategy. acs.orgreagentia.eu The structural relationship between this compound and the intermediates used in Sedum alkaloid synthesis suggests its potential as a precursor in analogous synthetic routes.

Anabasine: Anabasine is a piperidine alkaloid found in certain plants. acs.org Its synthesis often involves the construction of the chiral piperidine ring. While direct synthesis from this compound is not explicitly documented in the provided results, the use of chiral building blocks is a key aspect of many synthetic approaches to anabasine and its derivatives. proquest.com

Bortezomib Intermediates: Bortezomib is a proteasome inhibitor used in cancer therapy. Its synthesis involves the coupling of a pyrazinecarboxylic acid derivative with a chiral aminoboronic ester. nih.govnih.gov A key intermediate in some synthetic routes is a pinanediol ester of an amino boronic acid. The synthesis of this chiral amine fragment often starts from an amino acid. While the direct use of this compound is not described, the synthesis of bortezomib relies heavily on the use of chiral amino acid-derived intermediates, and the principles of stereocontrol are paramount. nih.govnih.gov

Stereochemical Control in Downstream Functionalizations

A key advantage of using a chiral building block like this compound is its ability to direct the stereochemical outcome of subsequent reactions. The existing stereocenter acts as a "chiral auxiliary," influencing the formation of new stereocenters in a predictable manner. This stereochemical induction is crucial for the synthesis of enantiomerically pure compounds.

The stereodirecting influence of the chiral center in this compound can be attributed to several factors, including steric hindrance from the isopropyl group and the potential for chelation control involving the two amino groups. In reactions involving the formation of new bonds at or near the chiral center, the incoming reagent will preferentially approach from the less hindered face of the molecule, leading to a diastereoselective transformation.

For example, in the context of synthesizing 1,2-diamines, the stereoselective opening of an aziridine (B145994) ring can be influenced by the substituents on the ring. Similarly, in the synthesis of substituted piperidines, the chiral amine can direct the stereochemistry of the cyclization reaction. nih.govnih.gov While specific studies detailing the stereochemical control exerted by this compound in a wide range of downstream functionalizations are not extensively available in the provided search results, the principles of asymmetric induction by chiral auxiliaries are well-established and would be applicable to this compound.

Below is a table summarizing the key applications and the role of this compound:

| Application Area | Role of this compound | Key Features Leveraged |

| Asymmetric Synthesis | Chiral Building Block, Chiral Auxiliary | Inherent chirality, Boc-protection for selective reactivity, Steric influence of isopropyl group |

| Heterocycle Synthesis | Precursor for chiral piperidines and oxindoles | Stereocontrol in cyclization reactions |

| Peptidomimetics | Dipeptide isostere, Source of conformational constraint | 1,2-diamine backbone, Compatibility with peptide synthesis |

| Natural Product Synthesis | Chiral starting material for alkaloids and drug intermediates | Stereochemical foundation for complex targets |

| Stereochemical Control | Stereodirecting group | Induction of new stereocenters in downstream reactions |

Synthetic Transformations and Derivatization Studies of N Boc 2 Amino 3 Methylbutyl Amine

Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. numberanalytics.commcours.net The removal of the Boc group from N-Boc-(2-amino-3-methylbutyl)amine is a critical step in many synthetic pathways, enabling further derivatization of the resulting free amine.

Acid-Mediated Cleavage Mechanisms and Selectivity

The most common method for the deprotection of this compound involves treatment with a strong acid. fishersci.co.ukmasterorganicchemistry.com The mechanism of this acid-mediated cleavage proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com

Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this transformation. fishersci.co.ukmasterorganicchemistry.com Other strong acids such as hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane, and sulfuric acid in tert-butyl acetate have also been employed. mcours.netnih.gov Lewis acids, including zinc bromide (ZnBr2), trimethylsilyl (B98337) iodide (TMSI), and others, can also effectively cleave the Boc group. mcours.netfishersci.co.uk The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, while both Boc and benzyl (B1604629) (Bzl) protecting groups are cleaved by acid, the Boc group can be selectively removed with milder acids like TFA, leaving the Bzl group intact, which requires stronger acids like hydrofluoric acid (HF) for cleavage. researchgate.net

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | Neat or in CH2Cl2, room temperature | fishersci.co.ukmasterorganicchemistry.com |

| Hydrochloric acid (HCl) | In ethyl acetate or dioxane | nih.gov |

| Sulfuric acid (H2SO4) | In tert-butyl acetate | nih.gov |

| Zinc Bromide (ZnBr2) | In CH2Cl2, room temperature | fishersci.co.uk |

Mild and Sustainable Deprotection Methods

While effective, the use of strong acids can be problematic for substrates containing other acid-labile functionalities. This has led to the development of milder and more sustainable deprotection methods. One such approach involves the use of oxalyl chloride in methanol (B129727) at room temperature, which has been shown to be effective for a diverse range of N-Boc protected compounds. nih.gov Another "green" and catalyst-free method utilizes water at elevated temperatures (around 90-100 °C) to achieve selective N-Boc deprotection. mcours.netsemanticscholar.org This method is particularly attractive due to its environmental friendliness and the avoidance of harsh reagents. semanticscholar.org Furthermore, methods using iodine under solvent-free conditions or with silica (B1680970) gel have also been reported for the cleavage of the N-Boc group. nih.gov

Table 2: Mild and Sustainable Boc Deprotection Methods

| Reagent/Condition | Description | Reference |

| Oxalyl chloride in methanol | Mild conditions, room temperature | nih.gov |

| Water at 90-100 °C | Catalyst-free, environmentally friendly | mcours.netsemanticscholar.org |

| Iodine | Solvent-free conditions | nih.gov |

Orthogonality with Other Protecting Groups in Multi-Step Synthesis

In the synthesis of complex molecules, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is crucial. numberanalytics.comfiveable.me The Boc group is a key player in many orthogonal protection strategies. numberanalytics.com For instance, the Boc group is stable to the basic conditions (e.g., piperidine) used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, making the Boc/Fmoc pair a widely used orthogonal set in solid-phase peptide synthesis. numberanalytics.comfiveable.me Similarly, the Boc group is stable to the catalytic hydrogenation conditions used to cleave the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com This orthogonality allows for the sequential deprotection and functionalization of different amino groups within the same molecule, enabling the construction of complex architectures. numberanalytics.comfiveable.me

Amide Bond Formation and Other Nitrogen-Based Functionalizations

Once the Boc group is removed from this compound, the resulting free diamine is a versatile precursor for a variety of nitrogen-based functionalizations, with amide bond formation being one of the most common and important transformations. nih.govacgpubs.org Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) can be used to couple the amine with carboxylic acids to form amides. acgpubs.org More modern and efficient coupling agents have also been developed to facilitate this transformation. nih.gov

Beyond simple amidation, the free amino groups can undergo a range of other functionalizations. For instance, they can be N-arylated using photoredox catalysis with Ni(II) catalysts, providing an alternative to traditional palladium-catalyzed methods. organic-chemistry.org Furthermore, a one-pot method has been developed for the direct conversion of N-Boc protected amines to amides via in situ generated isocyanate intermediates. nih.gov

Side Chain Modifications and Elaboration of the Butyl Moiety

The synthetic utility of this compound extends beyond the manipulation of its amino groups. The butyl side chain also offers opportunities for modification and elaboration, leading to a diverse range of derivatives. While specific studies focusing solely on the side-chain modification of this compound are not extensively detailed in the provided search results, general principles of organic synthesis can be applied. For instance, the synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids demonstrates a strategy for chain elongation and functionalization that could be adapted. rsc.orgnih.gov The preparation of amino acids with tert-butyl side chain protection also highlights the importance of side-chain functionalization in peptide synthesis. nih.gov The synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their derivatives further illustrates the potential for creating complex cyclic structures from related building blocks. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-(2-amino-3-methylbutyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaOH in AcOEt) after hydrogenolysis of intermediate benzyl or carbamate groups. For example, analogous Boc-protected amines are synthesized via Grignard reactions followed by catalytic hydrogenation and Boc protection . Key parameters include temperature control (−78°C for Grignard additions) and pH adjustment during Boc activation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>97% by HPLC).

Q. How can researchers safely handle and store this compound to prevent decomposition?

- Methodological Answer : The compound should be stored at 0–6°C in airtight, light-resistant containers to avoid hydrolysis of the Boc group. Safety Data Sheets (SDS) for related Boc-protected amines recommend avoiding moisture, strong acids/bases, and high temperatures (>80°C), as decomposition releases CO and NOₓ. Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for t-butyl protons) and amine backbone structure.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₄N₂O₂: 229.19 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can this compound be utilized in nickel-catalyzed carboamination reactions to synthesize 1,2-diamines?

- Methodological Answer : The Boc group’s steric and electronic neutrality enables compatibility with nickel catalysts in directed carboamination. For example, secondary alkenyl amines with Boc protection undergo 1,2-carboamination using aryl Grignard reagents (e.g., PhMgBr) at −78°C in THF, achieving >80% yield. The free amine coordinates with Ni, facilitating regioselective alkene functionalization .

Q. What strategies optimize one-pot amidation of this compound under mild conditions?

- Methodological Answer : A two-step protocol involves in situ generation of isocyanate intermediates using 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf₂O), followed by reaction with Grignard reagents (e.g., RMgX). This method avoids Boc deprotection, achieving >85% yield for aliphatic and aromatic amides. Critical factors include anhydrous conditions and stoichiometric control of Tf₂O to minimize side reactions .

Q. How do stereochemical considerations impact the synthesis of chiral N-Boc-protected amines, and what techniques resolve enantiomeric impurities?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPHOS) or enzymatic resolution (lipases) ensures enantiomeric excess (>95% ee). For example, Boc-protected β-hydroxy-α-amino acids are resolved via dynamic kinetic resolution with CAL-B lipase. Chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) validates enantiopurity .

Q. What biocatalytic approaches enable sustainable synthesis of Boc-protected amines from renewable feedstocks?

- Methodological Answer : Engineered transaminases or oxidoreductases convert bio-based alcohols (e.g., isoamyl alcohol) to amines, followed by Boc protection. For instance, alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) cascades in aqueous buffer (pH 7–8, 30°C) achieve >60% conversion. This green method reduces reliance on petrochemical precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.